
Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate: is a chemical compound with the following structural formula:
CCOC(=O)C1=C(C)NC(=O)NC1c2cc(Br)cs2
It belongs to the class of heterocyclic compounds and contains a thiophene ring substituted with a bromine atom. The compound is commonly used in research and industrial applications due to its interesting properties.
Métodos De Preparación
Synthetic Routes:: The synthesis of Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate involves several steps. One common synthetic route is as follows:
Bromination of Thiophene Ring: Thiophene is brominated using a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.
Esterification: The brominated thiophene is then reacted with ethyl acetoacetate (ethyl 3-oxobutanoate) in the presence of a base (such as sodium ethoxide) to form the ester.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification processes. Detailed conditions and specific industrial methods would require further investigation.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: Ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform).
Esterification: Ethyl acetoacetate, base (e.g., sodium ethoxide), and solvent (e.g., ethanol).
Major Products:: The major product is This compound itself.
Aplicaciones Científicas De Investigación
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science: Investigated for its electronic and optical properties.
Medicinal Chemistry: Explored for potential drug development.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare it with related heterocyclic molecules to understand its unique properties.
Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound.
Propiedades
Fórmula molecular |
C9H9BrO3S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-2-13-9(12)4-7(11)8-3-6(10)5-14-8/h3,5H,2,4H2,1H3 |
Clave InChI |
OJRGOVXVHWBDPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



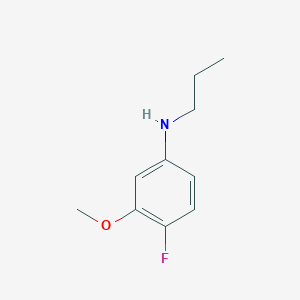

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

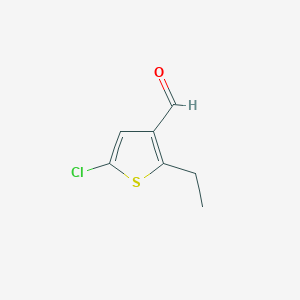
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
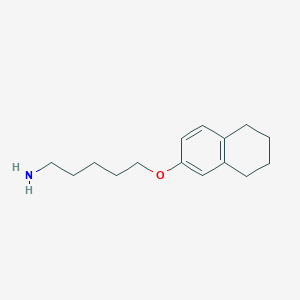
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

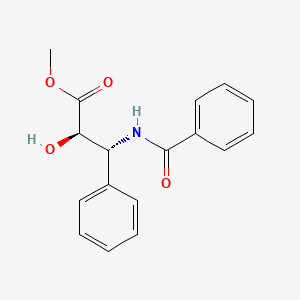
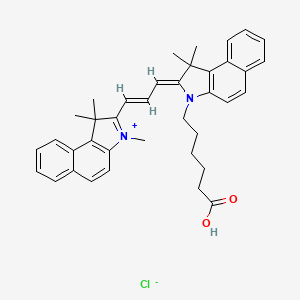
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
